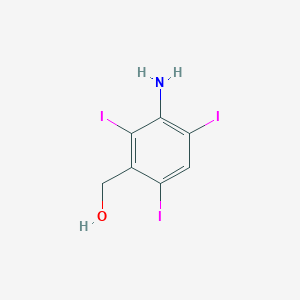
(3-amino-2,4,6-triiodophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-amino-2,4,6-triiodophenyl)methanol: is an organic compound characterized by the presence of three iodine atoms, an amino group, and a benzyl alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-2,4,6-triiodophenyl)methanol typically involves the iodination of benzyl alcohol derivatives. The process may include the following steps:
Nitration: Benzyl alcohol is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Iodination: Finally, the compound is iodinated using iodine or iodinating agents under controlled conditions to introduce the iodine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using specialized equipment to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions:
Oxidation: (3-amino-2,4,6-triiodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove iodine atoms or convert the amino group to other functional groups.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of deiodinated derivatives or conversion of amino groups to other functional groups.
Substitution: Formation of compounds with different halogen atoms or other substituents.
科学研究应用
Chemistry: : (3-amino-2,4,6-triiodophenyl)methanol is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is explored for its use in diagnostic imaging and as a contrast agent due to its high iodine content.
Industry: : The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-amino-2,4,6-triiodophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
3-Iodo-Benzyl Alcohol: Shares the benzyl alcohol moiety but has only one iodine atom.
2,4,6-Triiodophenol: Contains three iodine atoms but lacks the benzyl alcohol structure.
4-Aminobenzyl Alcohol: Contains an amino group and benzyl alcohol but lacks iodine atoms.
Uniqueness: : (3-amino-2,4,6-triiodophenyl)methanol is unique due to the combination of three iodine atoms, an amino group, and a benzyl alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
1460-43-1 |
|---|---|
分子式 |
C7H6I3NO |
分子量 |
500.84 g/mol |
IUPAC 名称 |
(3-amino-2,4,6-triiodophenyl)methanol |
InChI |
InChI=1S/C7H6I3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2,11H2 |
InChI 键 |
VZQXILUNJAYEEK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)N)I)CO)I |
规范 SMILES |
C1=C(C(=C(C(=C1I)N)I)CO)I |
Key on ui other cas no. |
1460-43-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















